5-amino-4-butyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Overview
Description
3-amino-2-butyl-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyridothienopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-butyl-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves the reaction of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate. This reaction yields a series of tricyclic compounds containing aliphatic, aromatic, or heteroaromatic fragments at the C(2) position . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-butyl-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-amino-2-butyl-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Biological Research: It is used in studies investigating the structure-activity relationships of heterocyclic compounds and their interactions with biological targets.
Industrial Applications: The compound’s antimicrobial and antifungal properties make it a candidate for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-amino-2-butyl-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as the muscarinic acetylcholine receptor subtype 4 (M4). As a positive allosteric modulator, it enhances the receptor’s response to acetylcholine, leading to improved signaling pathways involved in neurological functions . The exact molecular pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
8-chloro-9-methylpyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4-amine: This compound shares a similar tricyclic core structure and has been studied for its low nanomolar potency against human M4 receptors.
8-chloro-7,9-dimethylpyrido[3’,2’4,5]furo[3,2-d]pyrimidin-4-amine: Another structurally related compound with similar biological activities.
Uniqueness
3-amino-2-butyl-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl and dimethyl groups contribute to its unique pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-amino-4-butyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-4-5-6-10-18-12-11-8(2)7-9(3)17-14(11)21-13(12)15(20)19(10)16/h7H,4-6,16H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXGXTGJGHCAMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C(=O)N1N)SC3=C2C(=CC(=N3)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.